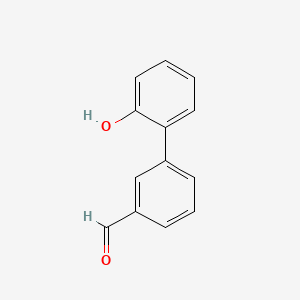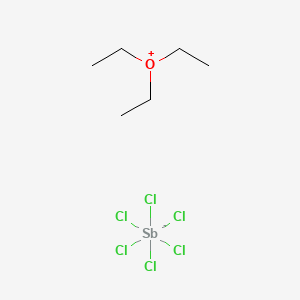
Triethyloxonium hexachloroantimonate
Overview
Description
Triethyloxonium hexachloroantimonate is a chemical compound with the formula (C2H5)3OSbCl6. It is known for its role as a strong methylating agent and is related to Meerwein’s reagent. This compound is often used in organic synthesis and various industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It is known to target a wide number of exogenous and endogenous hydrophobic electrophiles . This compound is also known to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones .
Mode of Action
The exact mode of action of this compound remains unclear . It is suggested that it may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways . This interference could potentially affect circulating glucose levels .
Biochemical Pathways
Given its potential role in interfering with glycogenolysis and gluconeogenesis, it may have an impact on glucose metabolism .
Result of Action
The inhalation data suggests that the myocardium, a layer of the heart muscle, is a target of antimony toxicity . This could potentially lead to cardiovascular complications.
Biochemical Analysis
Biochemical Properties
Triethyloxonium hexachloroantimonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with reduced glutathione, a crucial antioxidant in cells, to detoxify both endogenous and exogenous hydrophobic electrophiles . This interaction is vital for maintaining cellular redox balance and protecting cells from oxidative stress.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate negatively CDK5 activity via p25/p35 translocation, which is essential for preventing neurodegeneration . Additionally, it can impact glucose metabolism by interfering with enzymes involved in glycogenolysis and gluconeogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a single-electron oxidant, effectively p-doping single-walled carbon nanotube (SWCNT) films . This doping process enhances the electrical conductivity of SWCNT films, making them suitable for technological applications. Furthermore, it can conjugate with reduced glutathione, regulating cellular redox balance and preventing oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound has been associated with adverse effects on cellular function, including the potential for antimony toxicity . It is essential to monitor the stability and degradation of the compound to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including antimony poisoning and pneumoconiosis . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones . Additionally, it can affect metabolic flux and metabolite levels by interfering with enzymes involved in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported via specific transporters or binding proteins, influencing its localization and accumulation . For example, it has been used to dope SWCNT films, enhancing their electrical conductivity and stability . These properties make it a valuable tool in various technological applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and extracellular space . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.
Preparation Methods
Triethyloxonium hexachloroantimonate can be synthesized through the reaction of triethyloxonium tetrafluoroborate with antimony pentachloride. The reaction typically occurs in a dry, inert atmosphere to prevent hydrolysis and other side reactions. The synthetic route involves the transfer of an ethyl group from the oxygen atom to the chlorine atom within the ion pair .
Chemical Reactions Analysis
Triethyloxonium hexachloroantimonate undergoes several types of chemical reactions, including:
Oxidation: It acts as a selective oxidant for aromatic donors, facilitating the formation of aromatic cation radicals.
Substitution: It can react with various nucleophiles, leading to the substitution of the ethyl group.
Decomposition: It decomposes to form ethyl chloride, diethyl ether, and antimony pentachloride.
Common reagents used in these reactions include aromatic compounds, nucleophiles, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Triethyloxonium hexachloroantimonate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent and an oxidant in organic synthesis.
Biology: It plays a role in the study of enzyme mechanisms and the biosynthesis of steroid hormones.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industry: It is employed in the production of thin films, LED manufacturing, and other industrial processes.
Comparison with Similar Compounds
Triethyloxonium hexachloroantimonate is similar to other oxonium salts like triethyloxonium tetrafluoroborate and trimethyloxonium hexachloroantimonate. it is unique in its ability to act as a selective oxidant for aromatic donors and its specific decomposition products .
Similar Compounds
- Triethyloxonium tetrafluoroborate
- Trimethyloxonium hexachloroantimonate
- Triphenylcarbenium hexachloroantimonate
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes.
Properties
IUPAC Name |
hexachloroantimony(1-);triethyloxidanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUSZRAYQUNCY-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl6OSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3264-67-3 | |
| Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


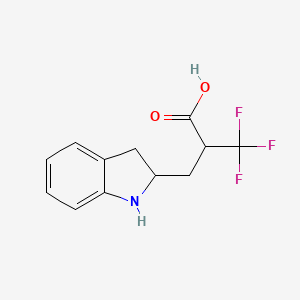
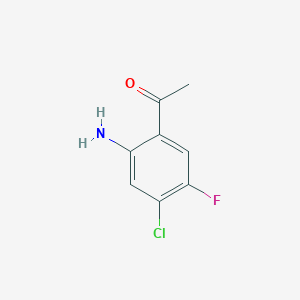
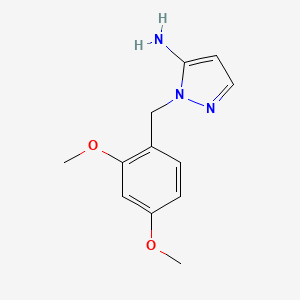
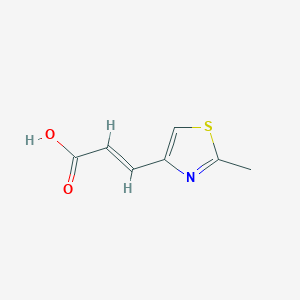

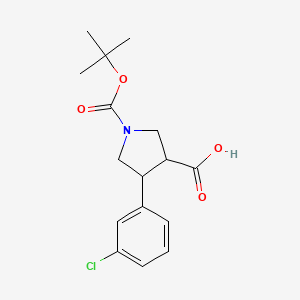
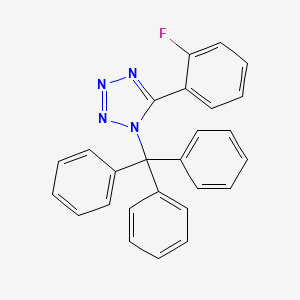
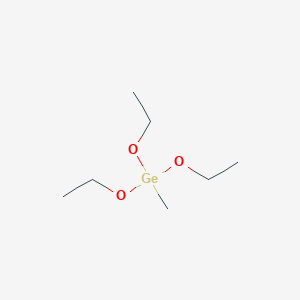
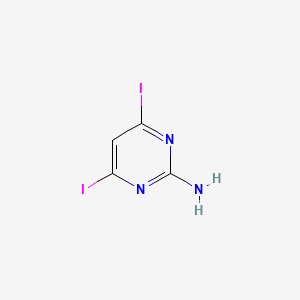
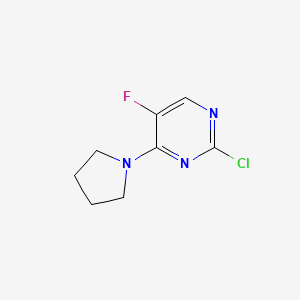
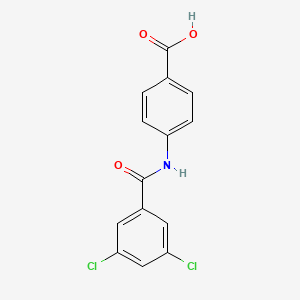
![5-[3-(Trifluoromethyl)phenyl]nicotinic acid](/img/structure/B1602633.png)

